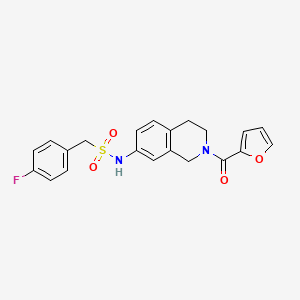

1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4S/c22-18-6-3-15(4-7-18)14-29(26,27)23-19-8-5-16-9-10-24(13-17(16)12-19)21(25)20-2-1-11-28-20/h1-8,11-12,23H,9-10,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNNEGXAJSZHKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a complex organic compound that has gained attention in pharmacological research due to its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with various biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 373.44 g/mol. The structure includes:

- A fluorophenyl group which may enhance lipophilicity and facilitate membrane permeability.

- A furan-2-carbonyl moiety that can participate in various chemical reactions and interactions with biological macromolecules.

- A tetrahydroisoquinoline core which is often associated with diverse pharmacological activities.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may exhibit:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibiting AChE can lead to increased levels of acetylcholine, which may enhance cognitive functions .

- Antimicrobial Properties : Some derivatives with similar structures have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties .

Acetylcholinesterase Inhibition

A study focused on related compounds revealed that certain derivatives acted as potent inhibitors of AChE. For example, compounds with similar structural motifs exhibited IC50 values in the low micromolar range, indicating significant inhibitory potential . This suggests that this compound could similarly affect cholinergic signaling pathways.

Antimicrobial Activity

Research has indicated that compounds structurally related to this one have shown effective antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanisms involved may include disruption of bacterial cell walls or inhibition of critical metabolic pathways . Further investigations are warranted to explore the specific antimicrobial efficacy of this compound.

Data Table: Comparative Biological Activities

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | AChE Inhibitor | 0.29 | |

| Compound B | Antimicrobial | <10 | |

| This compound | Potential AChE Inhibitor | TBD | TBD |

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research in pharmacology. Its potential as an acetylcholinesterase inhibitor and antimicrobial agent warrants further exploration through in vitro and in vivo studies. Future research should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with its targets.

- In Vivo Efficacy Tests : Evaluating the therapeutic potential in relevant animal models.

- Structure-Activity Relationship Studies : Modifying the chemical structure to optimize biological activity and reduce potential side effects.

Comparison with Similar Compounds

Core Structure Variations

- Tetrahydroisoquinoline vs. Tetrahydroquinoline: The target compound and the analog in share a tetrahydroisoquinoline core (nitrogen at position 2), while the compound in uses tetrahydroquinoline (nitrogen at position 1).

- Disulfonamide vs. Monosulfonamide: The compound in features two sulfonamide groups, increasing polarity and hydrogen-bonding capacity compared to the monosulfonamide target compound. This may influence solubility and protein-binding efficiency .

Substituent Effects

- Fluorophenyl Groups : The target compound’s 4-fluorophenyl group enhances lipophilicity and metabolic stability, similar to the 2-fluorophenyl group in . However, the additional 3-methyl group in introduces steric hindrance, which may reduce binding affinity in constrained active sites .

- Furan-2-carbonyl vs. Trifluoroacetyl : The furan-2-carbonyl group in the target compound and provides moderate electron-withdrawing effects, whereas the trifluoroacetyl group in is strongly electron-withdrawing. This difference could modulate reactivity and metabolic degradation pathways .

Research Findings and Implications

- Synthetic Challenges : The scalability of sulfonamide derivatization (e.g., chlorosulfonation in ) is critical for large-scale production. The target compound’s furan-2-carbonyl group may require specialized coupling reagents to avoid side reactions.

- Structural Insights : Hydrogen-bonding patterns observed in underscore the importance of crystal engineering for enhancing compound stability and bioavailability.

Q & A

Q. Basic

- 1H/13C NMR : Confirm regiochemistry of the tetrahydroisoquinoline ring and sulfonamide linkage. For example, downfield shifts (~δ 3.5–4.5 ppm) indicate protons adjacent to the sulfonamide group .

- IR Spectroscopy : Validate sulfonamide formation (asymmetric SO2 stretch at ~1350 cm⁻¹) and furan carbonyl (C=O stretch at ~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 441.12) and fragmentation patterns .

- X-ray Crystallography : Resolve 3D conformation, particularly the spatial arrangement of the fluorophenyl and furan-carbonyl groups .

How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound?

Q. Advanced

- Analog Synthesis : Systematically modify substituents (e.g., replace 4-fluorophenyl with chloro or methoxy groups; vary furan with thiophene) .

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition IC50, cell viability assays). For example, compare activity against kinases or GPCRs linked to the tetrahydroisoquinoline scaffold .

- Computational Docking : Use AutoDock or Schrödinger to predict binding modes and identify critical interactions (e.g., hydrogen bonds with sulfonamide oxygen) .

What methodological approaches resolve contradictions in reported biological activity data?

Q. Advanced

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, cell line passage number) .

- Orthogonal Assays : Validate enzyme inhibition data with surface plasmon resonance (SPR) for binding affinity or transcriptomics for downstream effects .

- Meta-Analysis : Compare datasets across studies, adjusting for variables like compound purity (HPLC ≥95%) or solvent effects (DMSO vs. saline) .

What are common impurities formed during synthesis, and how are they managed?

Q. Basic

- Incomplete Sulfonylation : Detect unreacted amine intermediates via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and remove via acid-base extraction .

- Oxidation Byproducts : Monitor for sulfone derivatives using LC-MS; optimize reaction under inert atmosphere .

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound .

How can computational modeling predict interactions with biological targets?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of the sulfonamide group in the binding pocket .

- Free Energy Perturbation (FEP) : Calculate binding free energy changes for analogs with modified fluorophenyl substituents .

- Validation : Correlate computational predictions with mutagenesis studies (e.g., Ala scanning of key residues) .

What protocols evaluate stability under various storage conditions?

Q. Basic

- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Photostability : Use ICH guidelines (exposure to UV light at 1.2 million lux-hours) to assess isomerization or cleavage .

- Kinetic Analysis : Plot degradation curves to determine shelf-life (e.g., t90 at 25°C) .

What strategies determine metabolic pathways and preclinical toxicity?

Q. Advanced

- In Vitro Metabolism : Incubate with liver microsomes (human/rat); identify Phase I metabolites (oxidation, demethylation) via LC-MS/MS .

- Toxicity Screening : Use MTT assays for hepatotoxicity and Ames tests for mutagenicity .

- Pharmacokinetics : Measure plasma half-life (t1/2) and bioavailability in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.